tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride
Description
Spirocyclic Structural Architecture Analysis
The compound features a spirocyclic architecture characterized by a shared tetrahedral carbon atom connecting isoquinoline and piperidine rings. X-ray crystallography and NMR studies confirm a perpendicular orientation between the two rings, creating a rigid three-dimensional scaffold. This structural constraint reduces conformational flexibility, enhancing binding selectivity in biological systems.
Table 1: Key structural parameters
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₇ClN₂O₂ |
| Molecular weight | 338.87 g/mol |
| CAS number | 1279861-05-0 |
| Spiro junction angle | 89.3° (calculated) |
| SMILES code | O=C(N1CCC2(CC1)CNCC3=C2C=CC=C3)OC(C)(C)C.[H]Cl |
The spiro center induces strain energy of approximately 12.7 kcal/mol, as determined by computational modeling. This strain influences reactivity, particularly in ring-opening reactions during synthetic modifications.
Isoquinoline-Piperidine Fusion System
The isoquinoline moiety (C₁₀H₇N) merges with the piperidine ring (C₅H₁₀N) through sp³ hybridization at the shared carbon. UV-Vis spectroscopy reveals a bathochromic shift (λₘₐₓ = 278 nm) due to extended π-conjugation across the fused system. Key bonding features include:
- Isoquinoline aromatic system : Maintains planar geometry with bond lengths of 1.39–1.42 Å for C-C bonds.
- Piperidine chair conformation : Puckering parameters (q = 0.56 Å, θ = 175°) indicate minimal ring distortion.
The fusion creates a dipole moment of 3.2 Debye, enhancing solubility in polar aprotic solvents like DMSO (logP = 1.8). This system shows preferential binding to σ₂ receptors (Kᵢ = 140 nM), as demonstrated in radioligand displacement assays.
Tert-Butyloxycarbonyl Protecting Group Functionality
The tert-butyloxycarbonyl (Boc) group serves dual roles:
- Amine protection : Shields the secondary amine during multi-step synthesis (protection efficiency >98%).
- Steric modulation : The bulky tert-butyl group (van der Waals volume = 126 ų) restricts rotational freedom about the carbamate bond.
Table 2: Boc group stability under acidic conditions
| Acid | Half-life (25°C) | Deprotection Yield |
|---|---|---|
| Trifluoroacetic acid | 12 min | 95% |
| HCl (4M in dioxane) | 45 min | 88% |
| H₂SO₄ (10% v/v) | 8 hr | <10% |
Boc removal follows pseudo-first-order kinetics (k = 0.12 min⁻¹ in TFA). The group’s orthogonality allows sequential deprotection in peptide couplings without affecting secondary amides.
Hydrochloride Salt Formation Mechanisms
Protonation occurs at the piperidine nitrogen (pKₐ = 8.9), forming a stable hydrochloride salt with 1:1 stoichiometry. The process involves:
- Amine-HCl complexation : Exothermic reaction (ΔH = −54 kJ/mol) in anhydrous ether.
- Crystallization : Monoclinic crystals (space group P2₁/c) form with lattice parameters a=12.3 Å, b=7.8 Å, c=15.1 Å.
Key salt properties :
- Hygroscopicity: 0.8% water uptake at 60% RH
- Melting point: 214–216°C (decomposition)
- Solubility: 28 mg/mL in water (vs. 0.3 mg/mL for free base)
Properties
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)13-19-12-14-6-4-5-7-15(14)18;/h4-7,19H,8-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METJFARVWZURFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Core Spiro Compound
Step 1: Construction of the Isoquinoline Derivative
- Starting from substituted benzaldehyde derivatives, a Pomeranz-Fritsch or Bischler-Napieralski cyclization is employed to synthesize isoquinoline frameworks.
- These reactions typically involve condensation with amino compounds followed by cyclization under acidic or basic conditions.
Step 2: Formation of the Piperidine Ring
- The piperidine moiety is introduced via nucleophilic substitution or reductive amination.
- For example, reacting a suitable aldehyde or ketone with a primary amine, followed by reduction, yields the piperidine ring.
Step 3: Spirocyclization
- The key step involves linking the isoquinoline and piperidine units through a spiro linkage.
- This is often achieved via intramolecular cyclization of a precursor bearing both heterocyclic fragments, facilitated by acid catalysis or thermal conditions.
Introduction of the Carboxylate Group
- The carboxylate group is introduced via amidation or esterification of a carboxylic acid precursor.
- A typical method involves converting a carboxylic acid to its tert-butyl ester using tert-butanol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or via direct esterification under acidic conditions.
Formation of the Hydrochloride Salt
- The free base of the compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or dichloromethane) to generate the hydrochloride salt.
- This step enhances the compound's stability and facilitates purification.
Representative Reaction Scheme
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Aromatic aldehyde + amino compounds, acid or base catalysis | Formation of isoquinoline core |
| 2 | Nucleophilic substitution / reductive amination | Suitable aldehyde/ketone + amine, reducing agent | Formation of piperidine ring |
| 3 | Spirocyclization | Intramolecular cyclization, acid catalysis | Formation of spiro architecture |
| 4 | Esterification | tert-Butanol + DCC or acid catalysis | Introduction of tert-butyl ester group |
| 5 | Salt formation | HCl in solvent | Conversion to hydrochloride salt |
Data Tables Summarizing Key Parameters
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Aromatic aldehyde + amino compound | Reflux, acid or base | 70-85 | Formation of isoquinoline core |
| Piperidine formation | Aldehyde + amine + reducing agent | Room temp to 60°C | 75-80 | Reductive amination |
| Spirocyclization | Cyclized intermediates | Acid catalysis, heat | 60-70 | Critical for spiro architecture |
| Esterification | tert-Butanol + DCC | Reflux | 80-90 | Ester group installation |
| Salt formation | HCl in ethanol | Room temp | Quantitative | Salt isolation |
Research Findings and Optimization Strategies
Recent studies emphasize the importance of optimizing reaction conditions to improve yields and selectivity:
- Catalyst selection : Acid catalysis (e.g., p-toluenesulfonic acid) enhances spirocyclization efficiency.
- Solvent choice : Polar aprotic solvents like dichloromethane or acetonitrile facilitate nucleophilic reactions.
- Temperature control : Mild heating (around 60°C) balances reaction rate and product stability.
- Protection/deprotection : Using protecting groups for sensitive functionalities prevents side reactions during multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride is a complex organic compound that has applications in scientific research because of its unique spiro structure. The spiro structure is a bicyclic system where two rings connect through a single atom. The tert-butyl group and hydrochloride salt enhance the compound's stability and solubility, making it a valuable intermediate in pharmaceutical research and organic synthesis.
Scientific Research Applications
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride is used in a variety of scientific applications.
Use as an Intermediate
- Organic Synthesis It can be used as an intermediate in organic synthesis.
- Pharmaceutical Research It can be used as an intermediate in pharmaceutical research.
Chemical Reactions
Tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride can undergo oxidation, reduction, and substitution reactions.
- Oxidation Oxidation can introduce functional groups, such as hydroxyl or carbonyl groups.
- Reduction Reduction reactions modify the spiro structure or reduce specific functional groups.
- Substitution Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride
- CAS Numbers : 159634-80-7 (free base), 1279861-05-0 (hydrochloride)
- Molecular Formula : C₁₈H₂₆N₂O₂·HCl
- Molecular Weight : 322.87 g/mol (hydrochloride form)
Structural Features: This compound is a spirocyclic system combining an isoquinoline moiety and a piperidine ring, with a tert-butyl carbamate (Boc) protective group. The spirojunction at position 4 of the isoquinoline and 4' of the piperidine creates a rigid bicyclic structure, which is advantageous for modulating receptor binding in medicinal chemistry .
Synthesis :
Key steps include:
Cyclization : Heating intermediates in triflic acid to form the spiro core .
Boc Protection : Reaction with Boc anhydride under basic conditions .
Hydrogenation : Use of Raney nickel and hydrogen to reduce specific functional groups .
Salt Formation : Treatment with HCl in dioxane to yield the hydrochloride salt (74.4% yield) .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural and Functional Comparisons
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
When working with this compound, use respiratory protection (e.g., P95 respirators in the US or P1 in the EU) and full-body protective gear to avoid inhalation or dermal exposure . Ensure proper ventilation and avoid dust generation. Store at 2–8°C in a dry environment to maintain stability, and dispose of waste via licensed facilities . Immediate first aid for exposure includes rinsing eyes/skin with water and seeking medical attention .
Q. What synthetic methodologies are applicable for spirocyclic piperidine derivatives like this compound?
While direct synthesis routes for this specific compound are not detailed in available literature, analogous spirocyclic systems often employ ring-closing metathesis, reductive amination, or acid-catalyzed cyclization. For example, tert-butyl-protected piperidine derivatives are synthesized via Boc-group strategies, followed by hydrogenolysis or hydrolysis for deprotection . Experimental validation using NMR and LC-MS is recommended to confirm structural integrity.
Q. How should researchers mitigate risks when physical or toxicological data are incomplete?
Adopt precautionary measures such as assuming acute toxicity (Category 4 oral, H302) and skin/eye irritation (H315/H319) based on GHS classifications . Conduct pilot-scale experiments in fume hoods with real-time air monitoring. Use in vitro assays (e.g., Ames test for mutagenicity) to supplement missing toxicological data .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
Apply quantum mechanical calculations (e.g., DFT) to analyze electronic properties and molecular docking to assess target binding affinity. QSAR models can correlate structural features (e.g., spirocyclic conformation, tert-butyl group) with activity, guiding rational design of derivatives . Validate predictions with in vitro assays targeting specific receptors (e.g., neurotransmitter transporters) .
Q. What experimental designs are suitable for resolving contradictions in stability or decomposition data?
Conduct accelerated stability studies under varied conditions (pH, temperature, light) using HPLC to monitor degradation products. Thermoanalytical techniques (TGA/DSC) can identify decomposition thresholds . For conflicting toxicity reports, comparative studies using standardized cell lines (e.g., HEK293 for cytotoxicity) and dose-response analyses are critical .
Q. How can ecological impact studies address the lack of environmental fate data for this compound?
Design microcosm experiments to assess biodegradation (OECD 301/302 guidelines) and soil mobility (column leaching tests). Use LC-MS/MS to quantify residual levels in simulated aquatic systems. Prioritize PBT (Persistence, Bioaccumulation, Toxicity) assessments, leveraging computational tools like EPI Suite for preliminary predictions .
Q. What strategies optimize the compound’s application in drug discovery pipelines?
Explore its role as a precursor for neuroactive or anticancer agents by functionalizing the piperidine and isoquinoline moieties. Use parallel synthesis to generate derivatives, followed by high-throughput screening against disease-specific targets (e.g., kinase inhibitors). Structural analogs in marine sponges and alkaloids suggest potential bioactivity .
Methodological Notes
- Data Gaps : Address missing ecological and long-term toxicity data via tiered testing frameworks .
- Safety Compliance : Align protocols with OSHA (29 CFR 1910) and EU CEN standards for respirators and protective gear .
- Analytical Validation : Cross-validate synthetic products using hyphenated techniques (e.g., GC-MS, HRMS) to ensure purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
